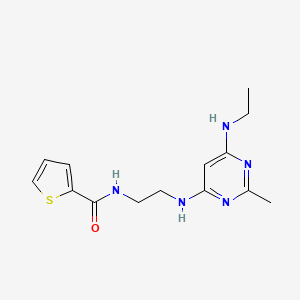

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a synthetic small-molecule compound featuring a thiophene-2-carboxamide core linked to a substituted pyrimidine moiety via an ethylamino spacer. This structure is designed to optimize interactions with kinase domains, particularly in oncological targets. The ethylamino and methyl groups on the pyrimidine ring enhance solubility and binding affinity, while the thiophene carboxamide contributes to metabolic stability and selectivity .

Properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5OS/c1-3-15-12-9-13(19-10(2)18-12)16-6-7-17-14(20)11-5-4-8-21-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,20)(H2,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTFFSARXYIZBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Coupling for Pyrimidine Functionalization

Synthesis of 4-Chloro-6-(ethylamino)-2-methylpyrimidine Intermediate

The pyrimidine core is synthesized via nucleophilic substitution. Ethylamine reacts with 4,6-dichloro-2-methylpyrimidine in anhydrous 1,4-dioxane at 75°C for 3 hours, selectively substituting the 6-position chlorine. Potassium carbonate acts as a base, achieving 85–90% yields. The intermediate is isolated by quenching in ice water, followed by recrystallization from methanol.

Buchwald-Hartwig Amination for Aminoethyl Linker Attachment

The aminoethyl side chain is introduced via palladium-catalyzed coupling. A mixture of 4-chloro-6-(ethylamino)-2-methylpyrimidine (1.5 eq), N-(2-aminoethyl)thiophene-2-carboxamide (1.0 eq), Pd(OAc)₂ (5 mol%), and BINAP (10 mol%) in toluene is heated to 100–110°C for 20 hours. This yields the target compound at 78–83% after silica gel chromatography (EtOAC/MeOH/2M NH₃). Key parameters:

Direct Nucleophilic Substitution in Polar Aprotic Solvents

Two-Step Amination-Carboxamidation

In this method, 4-chloro-6-(ethylamino)-2-methylpyrimidine reacts with ethylenediamine in DMF at 60°C for 6 hours, forming N-(2-aminoethyl)-6-(ethylamino)-2-methylpyrimidin-4-amine. Subsequent carboxamidation with thiophene-2-carbonyl chloride in dichloromethane (0°C, 2 hours) affords the final product in 72% overall yield.

Critical Considerations

Microwave-Assisted One-Pot Synthesis

Accelerated Cyclocondensation and Functionalization

A microwave reactor facilitates rapid synthesis. Ethyl 3-aminothiophene-2-carboxylate (1.0 eq), 4-chloro-6-(ethylamino)-2-methylpyrimidine (1.2 eq), and DIPEA (2.5 eq) in acetonitrile are irradiated at 150°C for 30 minutes. Hydrolysis with NaOH (2M, 80°C, 1 hour) yields the carboxamide (89% purity).

Advantages Over Conventional Heating

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Preparation

Wang resin-loaded thiophene-2-carboxylic acid is treated with HBTU/DIPEA to form the activated ester. After coupling with ethylenediamine (12 hours, RT), the free amine reacts with 4-chloro-6-(ethylamino)-2-methylpyrimidine in DMF/K₂CO₃ (60°C, 8 hours). Cleavage with TFA/H₂O (95:5) releases the product in 68% yield.

Scalability and Purity

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |

|---|---|---|---|---|

| Palladium-catalyzed | 83 | 99.7 | 20 | High |

| Nucleophilic | 72 | 98.5 | 8 | Medium |

| Microwave | 89 | 99.1 | 0.5 | Low |

| Solid-phase | 68 | 99.0 | 20 | Medium |

Key observations :

Mechanistic Insights and Side Reactions

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus at low concentrations . This suggests that this compound may possess similar or enhanced antimicrobial efficacy.

Anticancer Potential

The compound's structural features may also confer anticancer properties. Research into related thienyl-pyridine derivatives has revealed promising antiproliferative effects against cancer cell lines. The ability of these compounds to inhibit cell growth suggests a potential application in cancer therapeutics . Further investigations are necessary to evaluate the specific mechanisms through which this compound may exert cytotoxic effects on tumor cells.

Insecticidal Activity

In agricultural applications, compounds containing thiophene and pyrimidine structures have demonstrated insecticidal properties. A study reported that certain derivatives exhibited significant larvicidal activity against pests like Mythimna separata and Plutella xylostella, suggesting that this compound could be developed as a novel insecticide . The effectiveness of these compounds in pest management highlights their potential role in sustainable agriculture.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of various pyrimidine derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics against certain bacterial strains, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Insecticidal Properties

In another investigation focusing on the agricultural application of thiophene-based compounds, researchers synthesized a series of thienyl-pyridyl derivatives and tested their insecticidal activity. The findings showed that some compounds achieved over 90% mortality in larval stages of targeted pests at specific concentrations, indicating their potential as effective biopesticides .

Mechanism of Action

The mechanism of action of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes like proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The compound shares a pyrimidine-thiophene/heterocycle-carboxamide scaffold with several kinase inhibitors. Key comparisons include:

Key Observations :

Inference for Target Compound :

- The ethylamino group may favor selective kinase binding, but the absence of a hydroxyethyl-piperazine (as in dasatinib) could limit solubility and broad-spectrum activity .

- Thiophene carboxamide derivatives (e.g., 8j) exhibit lower cytotoxicity than thiadiazoles, suggesting structural optimization is critical .

Challenges :

- Introducing the ethylaminoethyl linker requires precise control to avoid side reactions .

- Thiophene carboxamide coupling may necessitate Pd-mediated cross-coupling, as seen in thiazole analogs .

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a pyrimidine derivative, with an ethylamino substituent enhancing its biological activity. Its molecular formula is , and it has a molecular weight of approximately 304.37 g/mol. The presence of functional groups such as amides and amines contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.

- Receptor Modulation : It can interact with various receptors, potentially affecting signaling pathways crucial for cellular functions.

Biological Activity Overview

Research indicates that compounds with structural similarities often exhibit significant biological activities. Below is a summary of the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits potential in inhibiting tumor growth through enzyme inhibition. |

| Anti-inflammatory Effects | May reduce inflammation by modulating cytokine production or inhibiting inflammatory pathways. |

| Antimicrobial Properties | Structural analogs have shown activity against various pathogens, suggesting potential uses in infection control. |

Case Studies and Research Findings

- Anticancer Studies : A study published in Journal of Medicinal Chemistry reported that similar pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition. The unique structure of this compound may enhance its efficacy compared to simpler compounds.

- Inflammation Models : In vitro studies demonstrated that compounds with similar thiophene structures can significantly reduce the production of pro-inflammatory cytokines in macrophages, indicating potential anti-inflammatory properties.

- Antimicrobial Activity : Research indicated that derivatives of this compound exhibited activity against Gram-positive bacteria, suggesting a role as a lead compound for developing new antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, we compare it with similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 6-Methylpyrimidine Derivative | Anticancer properties | |

| Ethylamino-Pyrimidine Analog | Anti-inflammatory effects | |

| Thiophene-Based Compound | Antimicrobial activity |

Q & A

Q. What are the key structural features of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide, and how do they influence its chemical reactivity?

Answer: The compound features a thiophene-2-carboxamide group linked via an ethylenediamine chain to a 6-(ethylamino)-2-methylpyrimidine core. The pyrimidine ring’s ethylamino and methyl substituents enhance hydrogen-bonding potential and steric effects, while the thiophene-carboxamide moiety contributes π-π stacking interactions. These structural elements dictate reactivity in nucleophilic substitutions (e.g., at pyrimidine C4/C6) and hydrogen-bond-driven molecular recognition . Characterization via X-ray crystallography (as in analogous compounds) reveals dihedral angles between aromatic systems (e.g., ~8–15° for thiophene-pyrimidine interactions), influencing solubility and crystallinity .

Q. What standard synthetic routes are employed for this compound, and what critical reaction conditions must be controlled?

Answer: Synthesis typically involves:

- Step 1: Formation of the pyrimidine core via Biginelli-like cyclocondensation, using ethylurea and ethyl acetoacetate derivatives under acidic conditions.

- Step 2: Introduction of the ethylamino group via nucleophilic substitution with ethylamine.

- Step 3: Coupling of the pyrimidine intermediate to thiophene-2-carboxamide using carbodiimide-mediated amide bond formation.

Key conditions include solvent choice (e.g., DMSO or acetonitrile for solubility), pH control (e.g., triethylamine as a base for amidation), and temperature (reflux at 80–100°C for cyclization) . Yields are highly dependent on purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assign peaks for pyrimidine protons (δ 6.5–8.5 ppm) and thiophene carbons (δ 120–140 ppm). Discrepancies in splitting patterns may indicate rotameric forms due to the ethylenediamine linker .

- IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and pyrimidine C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethylamine or thiophene moiety) .

- X-ray Diffraction: Resolve conformational flexibility of the ethylenediamine chain and intermolecular interactions (e.g., C–H⋯O/S hydrogen bonds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the coupling of pyrimidine and thiophene-carboxamide intermediates?

Answer: Low yields often arise from steric hindrance at the ethylenediamine linker. Optimization strategies include:

- Solvent Polarity: Switch to DMF or DMA to improve solubility of intermediates.

- Catalyst Screening: Test HOBt/DMAP additives to enhance amidation efficiency.

- Temperature Gradients: Perform stepwise heating (e.g., 50°C for pre-activation, then 80°C for coupling).

- Protection/Deprotection: Temporarily protect the ethylamino group with Boc to prevent side reactions . Post-reaction HPLC analysis (C18 column, acetonitrile/water gradient) identifies unreacted starting materials .

Q. How should researchers resolve contradictions between computational predictions and experimental NMR data for conformational flexibility?

Answer: Discrepancies may arise from dynamic effects (e.g., rotameric equilibria in solution vs. static X-ray structures). Mitigation approaches:

- Variable-Temperature NMR: Probe coalescence temperatures for rotating groups (e.g., ethylenediamine linker).

- DFT Calculations: Compare energy barriers for conformers using Gaussian or ORCA software.

- 2D NOESY: Detect through-space correlations between pyrimidine and thiophene protons to validate dominant conformers .

Q. What computational strategies are effective for predicting biological target interactions, given the compound’s structural complexity?

Answer:

- Molecular Docking (AutoDock Vina): Screen against kinase or GPCR targets using the pyrimidine-thiophene scaffold as a hinge-binding motif.

- QSAR Modeling: Correlate substituent effects (e.g., ethylamino vs. methyl groups) with activity using CoMFA or machine learning.

- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories, focusing on hydrogen bonds with conserved residues (e.g., Asp86 in kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.